2-cyano-N-(pyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives involves multiple strategies, including intramolecular cyclisation mediated by Mn(III) leading to pyrrolidine rings and solvent-free cascade reactions for the generation of pyridin-2-ones. These methods highlight the compound's flexibility in forming structurally diverse heterocycles under different reaction conditions (Galeazzi, Mobbili, & Orena, 1996; Kong et al., 2020).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, revealing aspects such as the conformation of the acetamide moiety and its inclination relative to the pyridine ring. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Akkurt et al., 2015; Mague et al., 2014).
Chemical Reactions and Properties
2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including cyclizations and reactions with cyanothioacetamide derivatives, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives and other heterocycles. These reactions underscore the compound's versatility and its utility as a building block in organic synthesis (Attaby et al., 1992; Chigorina et al., 2019).
Physical Properties Analysis
The physical properties of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystal structure, play a significant role in their application and handling. Studies focusing on the crystal structure, for example, help in understanding the compound's stability and reactivity under various conditions (Akkurt et al., 2015; Mague et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-cyano-N-(pyridin-2-yl)acetamide, such as its reactivity with different reagents and its ability to undergo various chemical transformations, are fundamental to its applications in organic synthesis. The compound's capacity for forming a diverse array of heterocyclic compounds through cyclization and other reactions highlights its importance as a versatile synthetic intermediate (Attaby et al., 1992; Chigorina et al., 2019).
Scientific Research Applications
Synthesis of New Compounds
- 2-Cyano-N-(pyridin-4-yl)acetamide was used to synthesize aminopyrazoles, bipyridines, 1,3-thiazoles, and 1,3,4-thiadiazoles, showcasing its versatility as a precursor in organic synthesis (Dawood, Alsenoussi, & Ibrahim, 2011).
- A study demonstrates the conversion of 2-cyano-N-(thiazol-2-yl)acetamide into various heterocyclic compounds, including thiophenes, pyrimidines, and pyridines, with potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).
- Another research focused on synthesizing novel heterocycles attached to pyridinecarboxamide moiety, highlighting its potential for producing compounds with antibacterial properties (Nabila, Dalia, & Hissana, 2017).
Chemical Properties and Reactions
- The compound has been used in the synthesis of insecticidal agents against the cotton leafworm, indicating its potential use in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
- A study explored the use of 2-cyano-N-(2-pyridyl)acetamide in synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting its role in creating novel chemical structures (Dawood, Farag, & Khedr, 2008).
- Research on the tautomerism of N-(pyridin-2-yl)acetamides, including 2-cyano-N-(pyridin-2-yl)acetamide, provided insights into their chemical behavior in different solvents (Katritzky & Ghiviriga, 1995).
Antimicrobial and Antitumor Activity
- A study synthesized and evaluated new heterocycles incorporating antipyrine moiety for antimicrobial activity, using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate (Bondock, Rabie, Etman, & Fadda, 2008).
- Another research effort focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing significant antitumor effects in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010).
properties
IUPAC Name |
2-cyano-N-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKHNOMXFPLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351655 | |
Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(pyridin-2-yl)acetamide | |
CAS RN |
90004-06-1 | |
Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.